4-Bromo-1,2-diethoxybenzene
Overview
Description
4-Bromo-1,2-diethoxybenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where two ethoxy groups and one bromine atom are substituted at the 1, 2, and 4 positions, respectively
Scientific Research Applications
4-Bromo-1,2-diethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Potential use in the development of novel materials with specific electronic properties.
Pharmaceutical Research: Investigated for its potential role in the synthesis of biologically active compounds.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid dust formation, and use personal protective equipment as required .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-1,2-diethoxybenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound undergoes an electrophilic aromatic substitution . This process involves a two-step mechanism :
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution . This pathway maintains the aromaticity of the benzene ring, allowing it to undergo substitution reactions rather than addition .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles in the reaction environment could potentially interfere with the electrophilic aromatic substitution process .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-1,2-diethoxybenzene can be synthesized through the bromination of 1,2-diethoxybenzene. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Types of Reactions:
Electrophilic Aromatic Substitution: this compound can undergo further substitution reactions, such as nitration or sulfonation, where the bromine atom can be replaced by other electrophiles.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like hydroxide ions, leading to the formation of 1,2-diethoxybenzene derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Nitration: Formation of 4-nitro-1,2-diethoxybenzene.
Sulfonation: Formation of 4-sulfo-1,2-diethoxybenzene.
Hydroxylation: Formation of 4-hydroxy-1,2-diethoxybenzene
Comparison with Similar Compounds
4-Bromo-1,2-dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy groups.
1-Bromo-2,4-diethoxybenzene: Different substitution pattern on the benzene ring.
Uniqueness: 4-Bromo-1,2-diethoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of ethoxy groups can affect the compound’s solubility and electronic properties compared to its methoxy analogs .
Properties
IUPAC Name |
4-bromo-1,2-diethoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUKULZGZUNDGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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